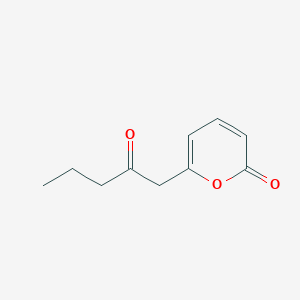

6-(2-Oxopentyl)pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

24203-80-3 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

6-(2-oxopentyl)pyran-2-one |

InChI |

InChI=1S/C10H12O3/c1-2-4-8(11)7-9-5-3-6-10(12)13-9/h3,5-6H,2,4,7H2,1H3 |

InChI Key |

PXZVIZODPMKSQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1=CC=CC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 2 Oxopentyl Pyran 2 One

Retrosynthetic Analysis and Strategic Design for the Pyran-2-one Core

Retrosynthetic analysis of 6-(2-oxopentyl)pyran-2-one reveals several strategic disconnections. The primary disconnection breaks the pyran-2-one ring, typically via a lactonization pathway, leading to a δ-hydroxy-α,β-unsaturated acid or a related precursor. This open-chain precursor contains the key functionalities—the carboxylic acid (or ester), the alkene, and the hydroxyl group—that are necessary for the final ring closure.

Another key retrosynthetic step involves the disconnection of the 2-oxopentyl side chain from the pyran-2-one core at the C6 position. This suggests a strategy where a pre-formed pyran-2-one ring is functionalized at the 6-position, or a precursor already bearing the side chain undergoes cyclization. For instance, a retrosynthetic analysis of a similar compound, (6R)-6-(4-oxopentyl)-5,6-dihydro-2H-pyran-2-one, suggests that it can be prepared from an olefinic ester, which in turn is derived from pentane-1,5-diol via an allylic alcohol intermediate. sorbonne-universite.fr

The synthesis can be designed to first construct the pyran-2-one ring and then introduce the side chain, or to build the entire carbon skeleton before the final ring-closing step. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Classical and Contemporary Synthetic Approaches to this compound

The synthesis of 6-substituted pyran-2-ones can be achieved through various classical and modern synthetic methods.

The formation of the α,β-unsaturated δ-lactone ring of pyran-2-one is a crucial step. Common methods include:

Lactonization: The cyclization of 5-hydroxy-2,4-dienoic acids or their ester derivatives is a direct method for forming the pyran-2-one ring under acidic conditions.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including dihydropyranones. rsc.org The synthesis of related 6-substituted 5,6-dihydro-2H-pyran-2-ones has been successfully achieved using RCM as a key step. sorbonne-universite.frresearchgate.netmdpi.comthieme-connect.com This typically involves the cyclization of a diene-containing ester.

Diels-Alder Reactions: Substituted 2H-pyran-2-ones can act as dienes in Diels-Alder reactions with various dienophiles, which can be a route to complex, fused-ring systems. mdpi.comresearchgate.net

Electrocyclization: The oxa-6π-electrocyclization of dienones is another common route for synthesizing 2H-pyrans.

Table 1: Comparison of Ring-Closing Methodologies for Pyran-2-one Synthesis

| Method | Precursor | Key Features |

|---|---|---|

| Lactonization | 5-hydroxy-2,4-dienoic acid/ester | Direct, often acid-catalyzed. |

| Ring-Closing Metathesis (RCM) | Diene-containing ester | High functional group tolerance, stereoselective potential. sorbonne-universite.frresearchgate.netmdpi.comthieme-connect.com |

| Diels-Alder Reaction | Substituted 2H-pyran-2-one (as diene) | Forms fused ring systems, requires specific dienophiles. mdpi.comresearchgate.net |

| Electrocyclization | Dienone | Thermally or photochemically induced 6π-electron cyclization. |

The introduction of the 2-oxopentyl side chain at the 6-position is a critical transformation. The C6 position of the pyran-2-one ring is electrophilic and susceptible to nucleophilic attack. clockss.orgderpharmachemica.com

Nucleophilic Addition: The reaction can be initiated by the nucleophilic attack of a carbanion at the C6 position of the 2H-pyran-2-one ring. thieme-connect.combeilstein-journals.org This is often followed by ring-opening and subsequent rearrangement or recyclization. clockss.orgresearchgate.net For instance, the reaction of 6-aryl-2H-pyran-2-ones with a carbanion generated from a ketone can lead to a ring transformation. derpharmachemica.comthieme-connect.com

Cross-Coupling Reactions: Modern cross-coupling methodologies can be employed to functionalize a pre-formed pyran-2-one ring. This would typically involve converting the 6-position into a suitable handle for coupling, such as a halide or a boronate ester.

Achieving stereocontrol in the synthesis of related pyranones with chiral side chains has been a focus of recent research. nih.govmdpi.com While this compound itself does not have a chiral center in the side chain as written, related natural products often do. Methodologies developed for these related compounds could be adapted.

Key strategies for stereoselective synthesis include:

Asymmetric Allylation: This method is used to introduce stereogenic centers and is a key step in the synthesis of several natural pyranones. sorbonne-universite.frresearchgate.netthieme-connect.comresearchgate.net

Enzymatic Kinetic Resolution: Enzymes can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure compounds. mdpi.com

Chiral Pool Synthesis: Starting from a readily available chiral molecule, the synthesis can proceed through a series of stereocontrolled reactions to yield the target molecule. mdpi.com

Optimization of Reaction Conditions, Yields, and Selectivity

The optimization of reaction conditions is crucial for achieving high yields and selectivity. Factors such as the choice of solvent, temperature, catalyst, and base can significantly impact the outcome of the synthesis.

For example, in a one-pot, three-component reaction to synthesize dihydropyranone derivatives, various solvents and bases were screened. researchgate.net A mixture of water and ethanol (B145695) was found to be the optimal solvent, and the use of KOH as a base significantly increased the yield. researchgate.net Temperature also played a critical role, with 50°C providing the best results compared to room temperature or reflux conditions. researchgate.net

In other synthetic approaches, such as those involving Diels-Alder reactions, high temperatures (130-190 °C) were often necessary to achieve good conversions. mdpi.com The use of ultrasound irradiation has also been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic systems from 2H-pyran-2-ones. thieme-connect.comresearchgate.net

Derivatization Strategies and Analog Synthesis of this compound

The pyran-2-one scaffold is a versatile platform for the synthesis of a wide range of derivatives and analogs. imist.ma The reactivity of the pyran-2-one ring allows for various chemical transformations.

Ring Transformation Reactions: 2H-pyran-2-ones can undergo ring-opening and rearrangement reactions when treated with nucleophiles, leading to the formation of different heterocyclic or carbocyclic systems. clockss.orgresearchgate.net For example, reactions with nitrogen-containing nucleophiles like hydrazines can lead to the formation of pyrazol-3-ones. beilstein-journals.org

Functionalization of the Side Chain: The ketone functionality in the 2-oxopentyl side chain is a prime site for derivatization. It can undergo reactions such as reduction to an alcohol, Wittig olefination to form alkenes, or conversion to various other functional groups. researchgate.net

Modification of the Pyran-2-one Ring: The pyran-2-one ring itself can be modified. For instance, it can be hydrogenated to form a dihydropyranone or a tetrahydropyran (B127337) derivative. The double bonds in the ring can also undergo various addition reactions.

The synthesis of analogs with different substituents at the 6-position has been explored to study structure-activity relationships, particularly for compounds with biological activity. nih.gov

Transformations of the Pyran-2-one Ring System

The 2H-pyran-2-one ring is a versatile heterocyclic system that can undergo various transformations, offering pathways to a diverse range of other cyclic compounds. The reactivity of the pyran-2-one ring is characterized by its susceptibility to both electrophilic and nucleophilic attacks. clockss.org

Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically occur at the C-3 and C-5 positions, highlighting the aromatic character of the ring. clockss.org Conversely, the presence of three electrophilic centers at positions C-2, C-4, and C-6 makes the ring vulnerable to nucleophilic attack. clockss.org These reactions often lead to ring-opening, followed by rearrangement to form new carbocyclic or heterocyclic systems. clockss.org

One common transformation involves the reaction of 2H-pyran-2-ones with nitrogen nucleophiles. For instance, derivatives of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones have been converted into 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines when treated with ammonia, hydroxylamine (B1172632), or aniline (B41778) in boiling ethanol. clockss.org This transformation proceeds through a proposed intermediate that can be isolated under basic conditions. clockss.org

Chemical Modifications of the 2-Oxopentyl Moiety

The 2-oxopentyl side chain of this compound offers another site for chemical modification. The ketone functionality within this moiety is a prime target for a variety of chemical reactions.

One notable modification is the reduction of the ketone to a secondary alcohol. This transformation can be achieved using various reducing agents, leading to the formation of hydroxylated derivatives. Such reactions are crucial for studying structure-activity relationships, as the introduction of a hydroxyl group can significantly alter the biological properties of the molecule.

Another potential modification is the reaction of the ketone with Grignard reagents or other organometallic compounds to introduce new carbon-carbon bonds. This allows for the extension or branching of the side chain, leading to a wide range of analogs with varying steric and electronic properties.

Synthesis of Structurally Related Analogs for Comparative Studies

The synthesis of structurally related analogs of this compound is essential for understanding its mode of action and for optimizing its biological activity. These analogs often feature modifications to either the pyran-2-one ring or the 2-oxopentyl side chain.

Several analogs of 6-pentyl-2H-pyran-2-one (6PP), a closely related compound, have been isolated from Trichoderma species. nih.gov These include (E)-6-(pent-1-en1-yl)-2H-pyran-2-one, massoia lactone, and δ-decanolactone. nih.gov The oxygenated derivative, 6-(4-oxopentyl)-2H-pyran-2-one (viridepyronone), was identified from T. viride. nih.govfrontiersin.org

The stereoselective total synthesis of the naturally occurring (6R)-6-(4-Oxopentyl)-5,6-dihydro-2H-pyran-2-one and its (6S)-enantiomer has been achieved. thieme-connect.comresearchgate.net This synthesis utilized a Maruoka asymmetric allylation and a ring-closing metathesis as the key steps, starting from pentane-1,5-diol. thieme-connect.comresearchgate.net Such stereoselective syntheses are critical for investigating the biological importance of stereochemistry.

Furthermore, various synthetic methods have been developed to produce a range of pyran-2-one derivatives. These include base-mediated tandem vinylogous addition and cyclization reactions of γ-phosphonyl/sulfonyl crotonates and ynones, which provide access to functionalized 2-pyrones. acs.org

Below is a table summarizing some of the synthesized analogs and the key synthetic methods employed:

| Analog | Key Synthetic Method | Reference |

| (6R)-6-(4-Oxopentyl)-5,6-dihydro-2H-pyran-2-one | Maruoka asymmetric allylation, Ring-closing metathesis | thieme-connect.comresearchgate.net |

| (6S)-6-(4-Oxopentyl)-5,6-dihydro-2H-pyran-2-one | Maruoka asymmetric allylation, Ring-closing metathesis | thieme-connect.comresearchgate.net |

| (E)-Diethyl(2-(2-oxo-4,6-diphenyl-2H-pyran-3-yl)vinyl)phosphonate | Base-mediated tandem vinylogous addition and cyclization | acs.org |

| (E)-Diethyl(2-(2-oxo-6-phenyl-4-(p-tolyl)-2H-pyran-3-yl)vinyl)phosphonate | Base-mediated tandem vinylogous addition and cyclization | acs.org |

These synthetic efforts provide a valuable toolbox for generating a library of this compound analogs, which are indispensable for detailed structure-activity relationship studies and the development of new bioactive compounds.

Advanced Spectroscopic and Structural Elucidation of 6 2 Oxopentyl Pyran 2 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of 6-(2-Oxopentyl)pyran-2-one, providing detailed insights into its atomic framework.

1D NMR (¹H, ¹³C) for Detailed Chemical Shift and Coupling Constant Analysis

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental information about the chemical environment of each atom within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to the protons in the pyran-2-one ring and the oxopentyl side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl groups and the oxygen heteroatom.

The ¹³C NMR spectrum provides complementary information by identifying the chemical shifts of the carbon atoms. The carbonyl carbons of the lactone and the ketone typically appear at the downfield end of the spectrum due to their significant deshielding.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 162.8 |

| 3 | 6.18 (d, J=9.5 Hz) | 105.7 |

| 4 | 7.25 (dd, J=9.5, 6.0 Hz) | 141.2 |

| 5 | 6.12 (d, J=6.0 Hz) | 110.1 |

| 6 | 5.20 (m) | 78.9 |

| 1' | 2.85 (dd, J=16.0, 7.5 Hz), 2.75 (dd, J=16.0, 5.0 Hz) | 48.7 |

| 2' | - | 208.5 |

| 3' | 2.40 (t, J=7.5 Hz) | 36.5 |

| 4' | 1.55 (sext, J=7.5 Hz) | 17.2 |

| 5' | 0.90 (t, J=7.5 Hz) | 13.7 |

Data is illustrative and compiled from typical values for similar structures. J = coupling constant in Hertz.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Correlations

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons, such as H-3 with H-4, and H-4 with H-5 on the pyran-2-one ring. It would also map the connectivity within the oxopentyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for unambiguously assigning the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the protons on C-1' to the carbonyl carbon C-2' and the ring carbons C-5 and C-6 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. For example, NOE effects might be observed between the proton at C-6 and protons on the side chain, helping to define the preferred conformation of the side chain relative to the ring.

Advanced NMR Techniques (e.g., Variable Temperature NMR for Conformational Dynamics, Solid-State NMR)

While standard 1D and 2D NMR provide a static picture of the molecule, advanced techniques can offer dynamic and solid-state information.

Variable Temperature (VT) NMR: VT-NMR studies could be employed to investigate the conformational dynamics of the oxopentyl side chain. By acquiring spectra at different temperatures, it may be possible to observe changes in chemical shifts or coupling constants that indicate the presence of different conformers and to estimate the energy barriers between them.

Solid-State NMR (ssNMR): In cases where the compound is crystalline, ssNMR could provide information about the structure and packing of the molecules in the solid state. This can reveal details about intermolecular interactions that are not present in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition and elucidating the fragmentation patterns of this compound.

Exact Mass Determination and Elemental Composition Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with a high degree of confidence. For this compound, the expected molecular formula is C₁₀H₁₂O₃. The calculated exact mass for this formula would be compared to the experimentally measured value to confirm the elemental composition.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

| [M+H]⁺ | 181.0865 | Typically within a few ppm of the calculated value |

| [M+Na]⁺ | 203.0684 | Typically within a few ppm of the calculated value |

ppm = parts per million

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure.

Key fragmentation pathways for this compound would likely involve:

Cleavage of the side chain: The bond between the pyran ring and the oxopentyl side chain is a likely point of cleavage.

McLafferty rearrangement: The ketone in the side chain could undergo a McLafferty rearrangement, leading to the loss of a neutral alkene molecule.

Decarbonylation: Loss of carbon monoxide (CO) from the pyran-2-one ring is a common fragmentation pathway for lactones.

By analyzing the m/z values of the fragment ions, a detailed fragmentation map can be constructed, further corroborating the proposed structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. These techniques measure the vibrational energies of a molecule's chemical bonds. While IR spectroscopy measures the absorption of infrared light by vibrating dipoles, Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the key structural features include an α,β-unsaturated lactone ring and an aliphatic ketone on the side chain. The IR spectrum is expected to prominently feature strong absorption bands corresponding to the stretching vibrations of the two different carbonyl (C=O) groups. The lactone carbonyl, being part of a conjugated system, would typically absorb at a slightly lower frequency than a saturated ester. The aliphatic ketone in the pentyl chain would show a characteristic absorption in the typical range for acyclic ketones.

Raman spectroscopy serves as a complementary technique. While carbonyl groups are visible in both, carbon-carbon double bonds (C=C) of the pyrone ring, which may show weaker IR absorption, are expected to produce strong signals in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Signal |

| Lactone Carbonyl | C=O Stretch | ~1725 cm⁻¹ (Strong) | Present |

| Ketone Carbonyl | C=O Stretch | ~1715 cm⁻¹ (Strong) | Present |

| Alkene | C=C Stretch | ~1640 and ~1550 cm⁻¹ (Medium-Strong) | Strong |

| Ester C-O | C-O-C Asymmetric Stretch | ~1250 cm⁻¹ (Strong) | Weak |

| Alkyl C-H | C-H Stretch | 2850-2960 cm⁻¹ (Medium) | Medium |

Electronic Spectroscopy (Ultraviolet-Visible, Electronic Circular Dichroism) for Electronic Structure and Chiroptical Properties

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light. The α,β-unsaturated system of the 2-pyrone ring in this compound constitutes a chromophore that gives rise to characteristic UV absorption bands. Typically, two types of transitions are observed: an intense π → π* transition at shorter wavelengths and a lower-intensity n → π* transition at longer wavelengths.

The presence of a chiral center at the C6 position makes this compound a chiral molecule, existing as two non-superimposable enantiomers (R and S). Electronic circular dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a critical technique for investigating such molecules. rsc.org ECD spectra provide information about the stereochemical environment of the chromophore. By comparing experimentally measured ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the chiral center can be determined. mdpi.comnih.gov For instance, a positive or negative Cotton effect at a specific wavelength in the ECD spectrum is characteristic of a particular enantiomer.

Table 2: Illustrative Electronic Spectroscopy Data for this compound

| Spectroscopy Type | Transition | Expected λmax (nm) | Information Yielded |

| UV-Visible | π → π | ~280-310 | Confirmation of conjugated π-system |

| UV-Visible | n → π | >320 | Confirmation of carbonyl groups |

| Electronic Circular Dichroism (ECD) | π → π* and n → π* | Dependent on transitions | Determination of absolute configuration (R/S) at C6 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom, yielding accurate bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal would provide an unambiguous determination of its molecular structure. This would confirm the pyran-2-one ring system and the connectivity of the 2-oxopentyl side chain. Crucially, for a chiral compound, X-ray analysis using anomalous dispersion can determine the absolute configuration of the stereocenter without ambiguity, providing a definitive assignment as either R or S. semanticscholar.orgnih.gov The resulting data also reveals the molecule's preferred conformation in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁ | Specifies the symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 12.1 | Unit cell dimension along the b-axis. |

| c (Å) | 9.8 | Unit cell dimension along the c-axis. |

| β (°) | 105.5 | Unit cell angle. |

| Volume (ų) | 970 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Method | - | Absolute configuration determined by anomalous dispersion. |

Note: The data in this table is illustrative and represents typical values for organic molecules of similar size, as a published crystal structure for this specific compound is not available.

Advanced Chromatographic Method Development for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of chemical compounds. The choice of method depends on the compound's properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol), would be effective for assessing the purity of a synthetic or isolated sample. sielc.comsielc.com For preparative applications, this method can be scaled up to isolate the compound from a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis, which provides a retention time for identification and a mass spectrum that serves as a molecular fingerprint, confirming its molecular weight and revealing fragmentation patterns useful for structural elucidation. acs.orgnih.gov

To separate the (R) and (S) enantiomers, specialized chiral chromatography is required. This typically involves a chiral stationary phase (CSP) in an HPLC system that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Table 4: Representative Chromatographic Methods for Analysis of this compound

| Technique | Stationary Phase | Mobile Phase / Conditions | Purpose |

| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water gradient | Purity assessment, Isolation |

| GC-MS | DB-5 or similar nonpolar capillary column | Temperature program (e.g., 50 to 250 °C) | Purity, Identification, Structural info |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol | Separation of enantiomers (R/S) |

Reactivity, Reaction Mechanisms, and Stability Studies of 6 2 Oxopentyl Pyran 2 One

Electrophilic Reactivity of the Pyran-2-one Ring and Side Chain

The 2H-pyran-2-one ring system can be considered to have a degree of aromatic character, which influences its reaction with electrophiles. acs.org Theoretical and experimental studies on various pyran-2-one derivatives indicate that electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C-3 and C-5 positions. acs.org This regioselectivity is attributed to the electronic distribution within the ring, where these positions are more nucleophilic.

While specific studies on the electrophilic substitution of 6-(2-oxopentyl)pyran-2-one are not extensively documented, it is anticipated to follow this general reactivity pattern. The presence of the oxopentyl side chain, particularly the carbonyl group, may influence the reactivity of the pyran-2-one ring through electronic effects.

The side chain itself possesses an electrophilic center at the carbonyl carbon. This ketone group can undergo typical reactions with nucleophiles, a reactivity distinct from the pyran-2-one ring.

Table 1: Predicted Electrophilic Reaction Sites of this compound

| Functional Group | Predicted Reactive Site(s) for Electrophilic Attack | Reaction Type |

| Pyran-2-one Ring | C-3, C-5 | Electrophilic Aromatic-like Substitution |

| Oxopentyl Side Chain | Carbonyl Oxygen | Protonation, Lewis Acid Coordination |

Nucleophilic Reactivity and Ring Transformations of the Pyran-2-one Nucleus

The 2H-pyran-2-one ring is susceptible to nucleophilic attack at three primary electrophilic centers: the C-2, C-4, and C-6 positions. acs.org These reactions often lead to ring-opening and subsequent transformations, making the pyran-2-one scaffold a versatile precursor for the synthesis of other heterocyclic and carbocyclic systems. acs.org

The presence of the α,β-unsaturated ketone functionality within the lactone ring makes it a potential Michael acceptor. researchgate.net Nucleophilic addition can occur at the C-4 position, leading to a variety of ring-opened or rearranged products. Attack at the C-2 carbonyl carbon can lead to the cleavage of the lactone ring. The C-6 position is also susceptible to nucleophilic attack, which can result in ring-opening or substitution, depending on the nature of the nucleophile and the reaction conditions.

In the context of the synthesis of viridepyronone, a key step involves the reaction of a malonate derivative with 6-chloro-α-pyrone, which is a nucleophilic substitution at the C-6 position of the pyran-2-one ring. iastate.edu This demonstrates the susceptibility of the C-6 position to nucleophilic attack.

Table 2: Susceptibility of this compound to Nucleophilic Attack

| Position on Pyran-2-one Ring | Type of Nucleophilic Attack | Potential Outcome |

| C-2 (Carbonyl Carbon) | Acyl Substitution | Ring-opening |

| C-4 | Michael Addition | Ring-opening or rearrangement |

| C-6 | Substitution/Addition | Ring-opening or functionalization |

Pericyclic Reactions (e.g., Diels-Alder) Involving the Pyran-2-one Diene

The conjugated diene system within the 2H-pyran-2-one ring allows it to participate in pericyclic reactions, most notably the Diels-Alder reaction. acs.org In these [4+2] cycloadditions, the pyran-2-one can act as the diene component, reacting with a dienophile to form a bicyclic adduct. acs.org The stability of this adduct and the subsequent reaction pathway can vary depending on the substituents on both the pyran-2-one and the dienophile.

For this compound, it is expected to undergo Diels-Alder reactions with suitable dienophiles. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic nature and steric bulk of the oxopentyl side chain. While specific examples of Diels-Alder reactions involving viridepyronone are not readily found in the literature, the general reactivity of pyran-2-ones in such cycloadditions is well-established.

Photochemical and Thermal Transformations of this compound

2H-pyran-2-one and its derivatives are known to undergo various photochemical transformations upon irradiation with UV light. researchgate.net These reactions can include rearrangements and cycloadditions. The specific products formed depend on the substitution pattern of the pyran-2-one ring and the reaction conditions.

Information regarding the specific photochemical and thermal transformations of this compound is limited. However, based on the general behavior of pyran-2-ones, it is plausible that this compound could undergo rearrangements or other photochemical reactions. The thermal stability of viridepyronone has been noted in the context of its isolation and characterization, but detailed studies on its thermal degradation pathways are not widely available.

Catalytic Reactions Involving this compound

The structure of this compound presents multiple sites for catalytic transformations. The α,β-unsaturated lactone can be a substrate for various catalytic reactions. For instance, the total synthesis of viridepyronone has been achieved through a route that includes a palladium-catalyzed Wacker oxidation. iastate.edu

Furthermore, the carbonyl group in the side chain can be a target for catalytic reductions or additions. The double bonds in the pyran-2-one ring are also susceptible to catalytic hydrogenation. For the related compound 6-pentyl-2H-pyran-2-one, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is known to reduce the double bonds of the pyran-2-one ring. A similar reactivity can be expected for viridepyronone.

The field of organocatalysis offers potential for stereoselective transformations of this compound, for example, in asymmetric reductions of the ketone or in conjugate additions to the pyran-2-one ring.

The oxygen atoms in the pyran-2-one ring and the side-chain carbonyl group of this compound offer potential coordination sites for metal ions. This suggests that the compound could, in principle, act as a ligand in the formation of metal complexes. However, there is no significant body of research reporting the use of viridepyronone or closely related structures as ligands in catalytic systems.

Its role as a precursor in catalytic systems is more plausible in the context of its transformation into other molecules that could then be used as ligands or catalysts. The diverse reactivity of the pyran-2-one ring allows for its conversion into a variety of other functionalized molecules.

Kinetic and Thermodynamic Studies of Key Reactions

No specific kinetic or thermodynamic studies for key reactions involving this compound have been reported in the scientific literature. As a member of the α,β-unsaturated lactone class, its reactivity would generally be characterized by electrophilic properties at the pyran-2-one ring, making it susceptible to nucleophilic attack. nih.govrsc.orgclockss.org The presence of the oxopentyl substituent at the 6-position would influence the electron distribution and steric accessibility of the ring, thereby affecting reaction rates and equilibria, but quantitative data are not available. Studies on similar, but not identical, pyran-2-ones have utilized computational methods like Density Functional Theory (DFT) to predict reactivity, but no such analysis for this compound is publicly accessible. mdpi.com

Degradation Pathways and Chemical Stability under Various Environmental/Chemical Stressors

There is no published information detailing the specific degradation pathways or chemical stability of this compound under various environmental or chemical stressors. For the general class of 2H-pyran-2-ones, degradation can occur via nucleophilic attack, often leading to ring-opening and the formation of different heterocyclic or carbocyclic systems. clockss.org The stability of the pyran-2-one ring is influenced by factors such as pH, temperature, and the presence of nucleophiles. For instance, reactions with nitrogen nucleophiles like hydrazine (B178648) have been shown to cause ring transformations in some pyran-2-one derivatives. clockss.org However, the specific products and degradation kinetics for this compound under defined stress conditions (e.g., hydrolysis, photolysis, oxidation) have not been documented.

Theoretical and Computational Chemistry Studies of 6 2 Oxopentyl Pyran 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the properties of organic molecules with a good balance of accuracy and computational cost. mdpi.comnih.gov For pyran-2-one derivatives, DFT methods have been successfully applied to understand their structure, reactivity, and spectroscopic characteristics. mdpi.comresearchgate.net

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For 6-(2-Oxopentyl)pyran-2-one, this involves finding the most stable conformation of the pyran-2-one ring and the flexible 2-oxopentyl side chain. The pyran-2-one ring is generally planar, a feature that is well-reproduced by DFT calculations. nih.govscifiniti.com

The conformational landscape of the side chain is more complex due to the rotation around several single bonds. A detailed conformational analysis would involve systematically rotating the dihedral angles of the side chain to identify all low-energy conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature. It is expected that the most stable conformers will have the side chain arranged to minimize steric hindrance with the pyran-2-one ring. The planarity of the pyran ring is a key structural feature. scifiniti.com

Table 1: Hypothetical Dihedral Angles for a Low-Energy Conformer of this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (degrees) |

| ω1 | C5 | C6 | C7 | C8 | 180 |

| ω2 | C6 | C7 | C8 | O | 120 |

| ω3 | C7 | C8 | C9 | C10 | 180 |

This table presents hypothetical dihedral angles for a plausible low-energy conformer, illustrating the type of data obtained from conformational analysis. Actual values would require specific calculations.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. DFT calculations provide access to key electronic properties such as molecular orbitals, charge distribution, and electrostatic potentials.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. For pyran-2-one derivatives, the HOMO is typically located on the pyran ring, indicating its role as an electron donor in chemical reactions. scifiniti.comiucr.org The LUMO is also generally centered on the ring, highlighting its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Analysis of the molecular electrostatic potential (MESP) map reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this compound, the MESP would likely show negative potential around the carbonyl oxygen atoms of the pyranone ring and the ketone on the side chain, making them sites for electrophilic attack. The hydrogen atoms on the pyranone ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be used to quantify the charges on each atom, providing a more detailed picture of the charge distribution. mdpi.com

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. rsc.orgnih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined. These predictions are valuable for assigning experimental spectra and can help to distinguish between different isomers or conformers.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 (C=O, lactone) | 163.5 |

| C3 | 121.2 |

| C4 | 145.0 |

| C5 | 110.5 |

| C6 | 155.8 |

| C7 (C=O, ketone) | 208.0 |

| C8 | 42.5 |

| C9 | 25.0 |

| C10 | 13.9 |

| C11 | 30.0 |

This table presents hypothetical chemical shifts based on typical values for similar structures. Actual values would be obtained from specific DFT calculations.

Vibrational Frequencies: The calculation of vibrational frequencies through IR and Raman spectroscopy can be simulated using DFT. scifiniti.comresearchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C=O stretching of the lactone and ketone groups, C=C stretching of the pyranone ring, and various C-H bending and stretching modes.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. acs.orgmdpi.comresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions. For pyran-2-one derivatives, the main absorption bands are typically due to π-π* transitions within the conjugated system of the pyranone ring.

Computational chemistry is instrumental in studying reaction mechanisms by identifying transition states and calculating activation energies. For the synthesis or reactions of this compound, DFT could be used to explore potential reaction pathways. For instance, in a Diels-Alder reaction involving a pyran-2-one, computational studies can predict the regioselectivity and stereoselectivity by comparing the energies of the different possible transition states. researchgate.netsemanticscholar.orgacs.org This provides a detailed understanding of the factors controlling the reaction outcome.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation of this compound, either in a solvent or interacting with other molecules, would provide insights into its conformational flexibility and non-covalent interactions. rsc.orgmdpi.com

By simulating the trajectory of the molecule, one can observe how the side chain moves and interacts with its environment. This is particularly useful for understanding how the molecule might bind to a biological target or how it behaves in a particular solvent. The simulation can also reveal information about the stability of different conformers and the timescale of conformational changes.

Cheminformatics Approaches for Prediction of Non-Biological Properties and Database Exploration

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. nih.govresearchgate.net For this compound, cheminformatics tools can be used to predict a variety of non-biological properties, such as solubility, boiling point, and vapor pressure, based on its chemical structure. d-nb.infoarxiv.orgacs.org These predictions are often made using quantitative structure-property relationship (QSPR) models, which are developed by training machine learning algorithms on large datasets of known compounds. d-nb.info

Furthermore, cheminformatics involves the exploration of large chemical databases like ChEMBL and PubChem to find information on similar compounds, including their known properties and any related research. ebi.ac.uknist.gov This can provide a broader context for the study of this compound and help to guide further experimental and computational investigations. The use of open-source databases is becoming increasingly important for this purpose. arxiv.orgchemrxiv.orgmathub.io

In Silico Modeling of Structure-Property Relationships (Non-Biological Context)

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific in silico modeling studies focused on the non-biological structure-property relationships of this compound. While theoretical and computational chemistry are powerful tools for predicting the physicochemical properties and reactivity of organic molecules, dedicated research on this particular compound appears to be limited or not publicly available.

Computational studies on related pyran-2-one derivatives often employ methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. mdpi.com These studies typically investigate electronic properties, reactivity descriptors, and interactions with solvents to build structure-property relationships. mdpi.comscifiniti.com For instance, DFT calculations are commonly used to determine molecular geometries, vibrational frequencies, and electronic characteristics like molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. scifiniti.comrsc.org MD simulations can provide insights into the dynamic behavior of molecules and their interactions with other substances, such as solubility in different media. mdpi.com

However, the application of these specific computational methodologies to this compound for the explicit purpose of modeling its non-biological structure-property relationships is not documented in the reviewed literature. Consequently, no data tables with detailed research findings on properties such as predicted solubility, dipole moment, or reactivity indices for this specific compound can be provided.

Future computational research could bridge this gap by performing ab initio or DFT calculations to elucidate the electronic structure and predict a range of physicochemical properties of this compound. Such studies would be invaluable for establishing a quantitative understanding of how its molecular structure dictates its physical and chemical behavior in non-biological systems.

Biological Interactions at the Molecular and Cellular Level Mechanistic, Non Clinical Focus

In Vitro Enzyme Modulation and Inhibition Studies with Isolated Enzymes (e.g., Microbial, Fungal, Plant)

While specific enzymatic inhibition studies for 6-(4-Oxopentyl)pyran-2-one (Viridepyronone) are not extensively detailed in the available literature, the broader class of α-pyrones is recognized for its potential to interact with and inhibit enzymes. researchgate.net The α,β-unsaturated ketone functional group present in the pyrone ring is a known reactive moiety that can be important for biological activity. researchgate.net

For related pyrone compounds, enzyme inhibition has been documented. For instance, a piloquinone derivative containing a more complex pyranone structure, 4,7-dihydroxy-3-methyl-2-(4-methyl-1-oxopentyl)-6H-dibenzo[b,d]pyran-6-one, demonstrated potent, competitive inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) with Kᵢ values of 0.573 µM and 0.248 µM, respectively. jmb.or.krnih.govmdpi.com Although structurally more complex than viridepyronone, this highlights the capacity of pyranone-containing molecules to act as specific enzyme inhibitors.

Interaction with Cellular Components and Model Systems (e.g., Membrane Mimetics, Non-Mammalian Cell Lines for Pathway Elucidation)

Viridepyronone, isolated from Trichoderma viride, has demonstrated clear antagonistic activity against the fungus Sclerotium rolfsii, indicating a direct interaction with fungal cells leading to growth inhibition. researchgate.netacs.org Studies on the closely related and more extensively researched compound 6-pentyl-2H-pyran-2-one (6-PP) provide insight into potential mechanisms. 6-PP is known to disrupt fungal cell membrane integrity and inhibit both spore germination and mycelial growth. frontiersin.org In fungi treated with 6-PP, observable effects included desiccation and distortion of mycelia. researchgate.net These findings suggest that a primary mode of action for these pyrones involves the perturbation of the fungal cell wall and membrane, critical components for cellular integrity and function.

Receptor Binding Assays (e.g., Microbial Quorum Sensing Receptors, Plant Receptors, Insect Receptors)

Specific receptor binding assays for 6-(4-Oxopentyl)pyran-2-one have not been reported in the reviewed scientific literature. However, research into related compounds suggests interactions with cellular signaling pathways that are typically receptor-mediated. The parent compound, 6-PP, has been shown to modulate the Target of Rapamycin (TOR) signaling pathway in the oomycete Peronophythora litchii. frontiersin.orgmdpi.com The TOR pathway is a crucial regulatory network in eukaryotes that integrates signals from nutrients and growth factors to control cell growth and proliferation. mdpi.com Furthermore, 6-PP can influence auxin signaling in plants, which involves binding to specific plant receptors to modulate growth and development. researchgate.net While not direct binding data, these findings imply that pyranones can interfere with or modulate receptor-driven signaling cascades in fungi and plants.

Molecular Target Identification and Mechanistic Pathway Elucidation in Model Organisms (e.g., Fungi, Bacteria, Plants, Insects)

The primary molecular target identified for 6-(4-Oxopentyl)pyran-2-one (Viridepyronone) is the plant pathogenic fungus Sclerotium rolfsii. researchgate.netacs.org The mechanistic pathway is characterized as potent antifungal activity, though the precise molecular interactions remain an area for further investigation.

More detailed pathway elucidation has been achieved for the related compound 6-PP. In the oomycete Peronophythora litchii, 6-PP treatment led to the upregulation of TOR pathway-related genes, including PlCytochrome C and the transcription factor PlYY1, while down-regulating negative regulators of the pathway. mdpi.com This suggests that 6-PP's antifungal action is mediated, at least in part, by activating TOR-related responses, which ultimately impacts vegetative growth, sporulation, and pathogenicity. frontiersin.orgmdpi.com In other fungi, 6-PP has been found to downregulate genes involved in mycotoxin production, such as the vel complex and fub10 genes. frontiersin.orgnih.gov These studies indicate that pyranones can have multiple molecular targets and affect various critical pathways within a single organism.

Role as a Biosynthetic Precursor or Intermediate in Natural Product Pathways

6-(4-Oxopentyl)pyran-2-one (Viridepyronone) is a natural product, specifically a secondary metabolite produced by the fungus Trichoderma viride. frontiersin.orgnih.govacs.org Its isolation from fungal cultures confirms its origin within a biosynthetic pathway. acs.org The general class of 6-substituted-2H-pyran-2-ones are characteristic metabolites of Trichoderma species. researchgate.net While these compounds are confirmed products of fungal metabolism, the complete biosynthetic pathways leading to viridepyronone and other related lactones have not yet been fully discovered. frontiersin.orgnih.gov It is understood that their biosynthesis likely starts from polyketide chains formed through Claisen condensations of acetyl-CoA and malonyl-CoA units. mdpi.com

Mechanistic Studies of Antimicrobial, Antifungal, or Plant-Modulating Activities

The primary documented biological activity of 6-(4-Oxopentyl)pyran-2-one (Viridepyronone) is its antifungal property. researchgate.netacs.org It was first isolated from a strain of Trichoderma viride that showed antagonistic activity against Sclerotium rolfsii, the causal agent of crown and stem rot in artichokes. researchgate.netacs.org Bioassays confirmed this activity, demonstrating significant growth inhibition of the pathogen. nih.govresearchgate.netacs.org

The table below summarizes the key antifungal finding for Viridepyronone from the literature.

| Compound Name | Target Organism | Observed Effect | Minimum Inhibitory Concentration (MIC) | Source(s) |

| Viridepyronone (6-(4-Oxopentyl)pyran-2-one) | Sclerotium rolfsii | Antifungal; Growth Inhibition | >90% inhibition at 196 µg/mL | researchgate.netacs.org |

The mechanism behind this antifungal action is believed to be multifactorial, likely involving the disruption of cell membrane integrity and interference with key metabolic and signaling pathways, as suggested by studies on closely related pyranones. frontiersin.orgresearchgate.net

Applications and Advanced Materials Science Potential of 6 2 Oxopentyl Pyran 2 One

6-(2-Oxopentyl)pyran-2-one as a Synthetic Building Block

The pyran-2-one core is a well-established and powerful scaffold in organic synthesis. researchgate.net The reactivity of this heterocyclic system is characterized by several electrophilic sites—the carbon atoms at positions 2, 4, and 6—and a nucleophilic center at the 5-position. researchgate.net This inherent reactivity allows the pyran-2-one ring to serve as a versatile precursor for a wide array of other chemical structures.

In the Construction of Complex Heterocyclic Systems

Pyran-2-one derivatives are recognized as valuable building blocks for synthesizing a variety of heterocyclic compounds. researchgate.netorientjchem.org The pyran-2-one nucleus can be retained, serving as a scaffold to which other rings are fused or linked, or it can undergo ring-opening and rearrangement reactions when treated with various nucleophiles. researchgate.net

Reactions with nucleophilic reagents such as ammonia, amines, hydrazines, and hydroxylamine (B1172632) can lead to the opening of the pyran ring, followed by recyclization to form new heterocyclic systems. researchgate.net This strategy allows for the transformation of the pyran-2-one core into a diverse range of other heterocycles, including:

Pyridones

Pyrazoles

Isoxazoles

Pyrimidines

Benzodiazepines

Benzothiazepines researchgate.net

The specific functionalities of this compound, namely the ketone group in the side chain, offer additional handles for synthetic manipulation, potentially enabling the construction of unique and complex polycyclic systems. While specific synthetic pathways originating from this compound are not extensively detailed in the literature, the fundamental reactivity of the pyran-2-one class provides a clear framework for its potential applications. researchgate.net

| Reactive Site | Position(s) | Type of Reactivity | Potential Transformations |

| Pyran-2-one Ring | C2, C4, C6 | Electrophilic | Nucleophilic attack, Michael addition |

| Pyran-2-one Ring | C5 | Nucleophilic | Electrophilic substitution |

| Lactone Group | C2=O | Electrophilic | Ring-opening by nucleophiles |

| Pentyl Side Chain | C2'=O | Electrophilic | Aldol condensation, Wittig reaction, etc. |

As an Intermediate in Natural Product Total Synthesis

Biologically active aromatic systems that incorporate pyran or pyranone rings are widespread in nature, particularly in fungi. nih.govresearchgate.net Consequently, functionalized pyran-2-ones are valuable intermediates in the total synthesis of such natural products. nih.gov Synthetic strategies often utilize chiral pyranone-type intermediates, derived from simple starting materials, to construct complex molecular architectures in an enantiomerically pure form. nih.govresearchgate.net

While the direct use of this compound as an intermediate in a specific total synthesis is not prominently documented, its structure is analogous to key fragments used in the synthesis of various fungal metabolites and other natural products. nih.gov The combination of the pyran-2-one core and the modifiable oxopentyl side chain makes it a plausible precursor for creating more complex structures, such as substituted isochromanones and pyranonaphthoquinones. nih.govresearchgate.net

Potential in Functional Materials and Polymer Chemistry

The unique chemical structure of this compound suggests its potential, though largely unexplored, utility in the field of materials science. The conjugated system within the pyran-2-one ring, combined with reactive functional groups, could be leveraged to design novel polymers and functional materials.

As a Monomer for Novel Polymeric Architectures

The development of novel polymers often relies on monomers with multiple reactive centers that can be used to build complex architectures like polymeric ladders, which are predicted to have high thermal and chemical stability. acs.org this compound possesses several features that could potentially be exploited in polymerization reactions. The conjugated double bonds within the pyran-2-one ring could participate in addition polymerization, while the ketone on the side chain and the lactone in the ring could be involved in condensation or ring-opening polymerization reactions. For instance, a related saturated compound, tetrahydro-2H-pyran-2-one, is known to be used in polymer synthesis. nih.gov The bifunctionality of the this compound monomer could allow for the creation of cross-linked or branched polymers with unique properties.

Incorporation into Optoelectronic, Responsive, or Other Functional Materials

Stimulus-responsive or "smart" materials that can react to external stimuli like heat, light, or electricity are a key area of modern materials research. rsc.org While direct research incorporating this compound into such materials is scarce, its molecular structure offers hypothetical possibilities. The conjugated π-system of the pyran-2-one ring is a common feature in organic molecules with interesting optical and electronic properties. rsc.org Modification of the side chain or polymerization could potentially lead to materials with applications in sensors or optoelectronics. Furthermore, the presence of polar carbonyl groups could be exploited to create materials that respond to changes in their chemical environment.

Role in Agrochemical Research

The most significant and well-documented applications of this compound and its close analogs are in the field of agrochemical research. These compounds, often produced by beneficial soil fungi like Trichoderma species, act as potent biological signaling molecules that can influence plant growth and insect behavior. researchgate.netnih.govnih.gov

Mechanistic Aspects of Plant Growth Regulation

The closely related analog, 6-pentyl-2H-pyran-2-one (6-PP), a volatile organic compound (VOC) produced by the fungus Trichoderma atroviride, has been shown to significantly impact plant development. researchgate.netnih.gov Studies on the model plant Arabidopsis thaliana have demonstrated that 6-PP regulates root architecture by inhibiting the growth of the primary root while promoting the formation and emergence of lateral roots. nih.govresearchgate.net

This effect is concentration-dependent and is mediated through established plant hormone signaling pathways. researchgate.netnih.gov Research has shown that the root's response to 6-PP involves key components of auxin transport and signaling, as well as the ethylene-response modulator EIN2. nih.gov Specifically, auxin receptors like TIR1 and transcription factors ARF7 and ARF19 are involved in the lateral root response. nih.gov This activity positions 6-PP and related pyranones as potential biofertilizers or plant growth promoters in agriculture. researchgate.net A related compound, 6-(4-oxopentyl)-2H-pyran-2-one, known as viridepyronone, has also been isolated from Trichoderma viride and exhibits antifungal properties. acs.org

| Compound | Organism | Target Plant | Observed Effect on Root System |

| 6-pentyl-2H-pyran-2-one (6-PP) | Trichoderma atroviride | Arabidopsis thaliana | Inhibition of primary root growth; Induction of lateral root formation. researchgate.netnih.gov |

| 6-pentyl-2H-pyran-2-one (6-PP) | Trichoderma atroviride | Tomato | Promotion of root growth. researchgate.net |

Insect Behavior Modulation

In addition to affecting plants, pyran-2-one compounds can modulate insect behavior. Research has identified 6-pentyl-2H-pyran-2-one as a potent kairomone for the New Zealand flower thrips (Thrips obscuratus), a significant pest. nih.gov This compound is naturally present in the volatiles of ripe peaches, which are attractive to the thrips. nih.gov

Field-trapping experiments demonstrated that 6-pentyl-2H-pyran-2-one alone was highly effective at attracting T. obscuratus, outperforming other related lactones and showing no synergistic improvement when used in combinations. nih.gov Dose-response experiments confirmed its potency, with traps baited with 500 mg of the compound showing the greatest catches. nih.gov This strong attractant property makes it a promising candidate for use in monitoring and control strategies, such as lure-and-kill or mass trapping systems, as part of an integrated pest management (IPM) program. nih.govresearchgate.net

| Compound | Type of Semiochemical | Target Insect | Source | Application Potential |

| 6-pentyl-2H-pyran-2-one | Kairomone | New Zealand flower thrips (Thrips obscuratus) | Ripe Peaches | Monitoring and control of pest populations. nih.gov |

Supramolecular Chemistry and Self-Assembly Applications

In the field of supramolecular chemistry, which focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits, there is no documented research on the involvement of this compound. The specific molecular interactions, recognition properties, and potential for this compound to form larger, ordered structures through self-assembly have not been investigated.

Self-assembly is the autonomous organization of components into patterns or structures without external intervention. While pyran-2-one derivatives can be versatile building blocks in synthesis, the potential for this compound to engage in self-assembly to create novel materials or functional systems is an unexplored area of research. Consequently, there are no detailed findings or data to report on its applications in this domain.

The table below indicates the absence of research in supramolecular and self-assembly applications for this compound:

| Application Area | Research Findings for this compound |

| Host-Guest Chemistry | No studies found. |

| Molecular Recognition | No studies found. |

| Self-Assembled Monolayers | No data available. |

| Formation of Nanostructures | No data available. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(2-Oxopentyl)pyran-2-one in laboratory settings?

- Methodology :

- Cyclization of keto acids : React 2-oxopentyl precursors (e.g., δ-keto esters) with acidic or basic catalysts to induce lactonization. For example, use BF₃·Et₂O or NaHCO₃ in anhydrous conditions to form the pyranone ring .

- Microwave-assisted synthesis : Accelerate reaction kinetics and improve yields by employing microwave irradiation (e.g., 100–150°C, 20–30 min) .

- Purification : Isolate the product via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Key techniques :

- ¹H/¹³C NMR : Identify characteristic signals, such as the pyranone carbonyl (δ ~165–170 ppm in ¹³C NMR) and α,β-unsaturated ketone protons (δ 5.5–7.0 ppm in ¹H NMR). Compare with literature data for substituted pyranones .

- IR spectroscopy : Confirm lactone C=O stretching (~1740 cm⁻¹) and conjugated double bonds (~1650 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

- Protocols :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact (analogous to 6-pentyl-2H-pyran-2-one, which causes respiratory and eye irritation) .

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What strategies can mitigate conflicting NMR data interpretations for substituted pyran-2-ones?

- Approaches :

- Isotopic labeling : Use ¹⁸O-labeled precursors to track carbonyl oxygen behavior during synthesis (e.g., 99% label retention in pyran-2-thione derivatives) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in dihydro/tetrahydro derivatives by correlating ¹H-¹H and ¹H-¹³C couplings .

- Dynamic NMR : Study ring-flipping kinetics in reduced pyranones to assign stereochemistry .

Q. How does the substitution pattern on the pyranone ring influence biological activity against resistant fungal strains?

- Structure-Activity Relationship (SAR) :

-

Alkyl chain length : Longer chains (e.g., pentyl) enhance lipophilicity and membrane penetration. For example, (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one shows IC₅₀ = 0.18 μg/mL against HL60 leukemia cells .

-

Stereochemistry : (R)-enantiomers exhibit higher antifungal activity than (S)-forms due to target binding specificity .

-

Electron-withdrawing groups : Methoxy or acetyl substituents (e.g., 4-methoxy-6-methyl derivatives) modulate redox properties and cytotoxicity .

Compound Activity (IC₅₀, μg/mL) Target 6-Pentyl-2H-pyran-2-one 0.45 (HL60), 0.9 (K562) Leukemia cells 4-Methoxy-6-methyl analog 0.18 (HL60), 0.3 (K562) Leukemia cells (R)-5,6-dihydro derivative 0.12 (Penicillium spp.) Fungal strains

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methods :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C-3 and C-5 positions prone to nucleophilic attack) .

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways in polar aprotic solvents (e.g., DMF, THF) .

- Frontier Molecular Orbital (FMO) : Analyze HOMO-LUMO gaps (~4.5 eV) to predict regioselectivity in Diels-Alder reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for pyran-2-one derivatives?

- Root causes :

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) to minimize inter-lab variability .

- Impurity profiles : Use HPLC-PDA (≥95% purity) to eliminate confounding effects from byproducts .

- Cell line heterogeneity : Validate results across multiple cell models (e.g., A2780CIS for cisplatin resistance studies) .

Methodological Best Practices

Q. What in vitro assays are optimal for evaluating the antileukemic potential of this compound analogs?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.